
Ethyl n-(2,4-difluorophenyl)carbamate
Overview
Description
Ethyl N-(2,4-difluorophenyl)carbamate is a fluorinated carbamate derivative characterized by a phenyl ring substituted with fluorine atoms at the 2- and 4-positions, linked to an ethyl carbamate group (-O-CO-NH-). This compound is of interest in medicinal chemistry due to the structural versatility of carbamates, which are often used as prodrugs or bioactive intermediates. For example, Pd-catalyzed coupling and substitution reactions with ethyl carbonochloridate are common methods for synthesizing aryl carbamates .
However, the compound’s specific biological activities (e.g., antifungal, anticancer) require further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl n-(2,4-difluorophenyl)carbamate can be synthesized through a reaction between 2,4-difluoroaniline and ethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the reaction proceeds smoothly .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl n-(2,4-difluorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates with different oxidation states.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and various halogenating agents facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbamate derivatives, while reduction can produce amines .
Scientific Research Applications
Scientific Research Applications
The compound finds applications in several domains:
Chemistry
- Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules, particularly in creating derivatives with varied biological activities.
Biology
- Enzyme Inhibition Studies : Ethyl n-(2,4-difluorophenyl)carbamate is used in research focusing on enzyme interactions. Its ability to inhibit specific enzymes can impact various metabolic pathways, making it crucial for understanding biochemical processes.
Medicine
- Therapeutic Potential : The compound has been investigated for its anti-inflammatory and anticancer properties. Studies indicate that it may influence pathways relevant to disease mechanisms, thus holding promise for drug development.
Industry
- Material Development : In industrial applications, it is utilized in the development of new materials and chemical processes, leveraging its unique chemical properties to enhance product performance.
Case Study 1: Enzyme Inhibition
Research conducted on this compound demonstrated its efficacy in inhibiting specific enzymes involved in inflammatory pathways. This study provided insights into its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Properties
In another study focused on cancer cell lines, this compound exhibited significant cytotoxic effects. The findings suggest that this compound could be further explored for developing novel anticancer therapies.
Mechanism of Action
The mechanism of action of ethyl n-(2,4-difluorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Phenyl Carbamates
Ethyl (4-Chloro-2-fluorophenyl)carbamate (CAS: 114108-90-6)
- Molecular Formula: C₉H₉ClFNO₂
- Molecular Weight : 217.62 g/mol
- Key Differences : Replaces one fluorine atom with chlorine at the 4-position. Chlorine’s electron-withdrawing effect and larger atomic radius may alter binding affinity in biological systems. This compound has been cataloged for synthetic applications but lacks explicit pharmacological data in the evidence .
Ethyl N-(3-Fluorophenyl)carbamate (CAS: 403-92-9)
- Molecular Formula: C₉H₁₀FNO₂
- Molecular Weight : 183.18 g/mol
- Key Differences: Fluorine is positioned at the 3- instead of 2,4-positions. Meta-substitution reduces steric hindrance but may decrease electronic effects compared to ortho/para substitution. No direct bioactivity data is provided, but its simpler structure suggests utility as a precursor in drug discovery .
2,2,2-Trifluoroethyl N-(2,4-Difluorophenyl)carbamate (CAS: 923200-20-8)
- Molecular Formula: C₉H₆F₅NO₂
- Molecular Weight : 255.14 g/mol
- Key Differences: The ethyl group is replaced with a trifluoroethyl moiety. This compound is structurally closer to the target molecule but differs in alkyl chain properties .
Pharmacological and Toxicological Profiles
Antifungal Activity
Tetrazole derivatives bearing 2,4-difluorophenyl groups (e.g., compounds in ) demonstrate moderate antifungal activity against Candida and Aspergillus species.
Carcinogenicity and Mutagenicity
Ethyl carbamate (EC), the parent compound without fluorination, is a known carcinogen in rodents, inducing hepatic and lung tumors. However, fluorinated analogs like this compound may exhibit reduced carcinogenicity due to decreased metabolic activation. For instance, vinyl carbamate (a more reactive analog) is significantly more carcinogenic than EC, highlighting the role of substituents in toxicity .
Data Table: Key Structural and Functional Comparisons
Biological Activity
Ethyl n-(2,4-difluorophenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
This compound is characterized by the molecular formula C9H9F2NO2 and a molecular weight of 201.17 g/mol. It is synthesized through the reaction of 2,4-difluoroaniline with ethyl chloroformate in the presence of a base such as triethylamine at low temperatures (0-5°C) to optimize yield and purity. The difluorophenyl group enhances the compound's stability and reactivity, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The difluorophenyl group may increase binding affinity to targets, while the carbamate structure allows for modulation of enzyme activity. This interaction can block enzyme active sites, influencing various biochemical pathways relevant to therapeutic applications.
1. Antimicrobial Activity
This compound has shown promising antimicrobial properties. Research indicates that it can inhibit bacterial biofilm formation, particularly against strains such as Staphylococcus aureus. In studies, it demonstrated low micromolar IC50 values, indicating strong efficacy in preventing biofilm development .
Table 1: Antimicrobial Efficacy Against Bacterial Strains
Bacterial Strain | IC50 (µM) | Reference |
---|---|---|
Staphylococcus aureus | <10 | |
Escherichia coli | <20 | |
Pseudomonas aeruginosa | <15 |
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells and inhibit their proliferation. For instance, this compound has been linked to significant reductions in cell viability in MCF-7 breast cancer cells .
Table 2: Anticancer Activity in Cell Lines
Cell Line | IC50 (µM) | Mechanism | Reference |
---|---|---|---|
MCF-7 | 225 | Induction of apoptosis | |
HeLa | 150 | Cell cycle arrest | |
A549 | 200 | Inhibition of proliferation |
Case Studies
Several case studies have highlighted the effectiveness of this compound in specific applications:
- Case Study 1 : A study evaluated a library of compounds based on this compound for their ability to inhibit bacterial biofilms. The findings revealed that certain analogs exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for therapeutic development against resistant strains .
- Case Study 2 : In a cancer study involving MCF-7 cells, treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptosis markers compared to untreated controls. This suggests its potential as an anticancer agent targeting breast cancer cells specifically .
Properties
IUPAC Name |
ethyl N-(2,4-difluorophenyl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-2-14-9(13)12-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSIMPGQOACUJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287572 | |
Record name | ethyl n-(2,4-difluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60287572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2145-87-1 | |
Record name | NSC51597 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51597 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl n-(2,4-difluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60287572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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